molecular formula C11H12BN3O2 B7954870 (6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid

(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid

Cat. No.: B7954870
M. Wt: 229.05 g/mol
InChI Key: OMAZZQGOYFEEJL-UHFFFAOYSA-N
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Description

(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl or vinyl halides with organoboron compounds under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzodiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce primary amines .

Mechanism of Action

The mechanism of action of (6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The molecular targets and pathways involved depend on the specific application, but generally include interactions with hydroxyl groups on proteins and other biomolecules .

Properties

IUPAC Name

(6-cyano-3-propan-2-ylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BN3O2/c1-7(2)15-6-14-10-4-8(5-13)3-9(11(10)15)12(16)17/h3-4,6-7,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAZZQGOYFEEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N(C=N2)C(C)C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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